lithium;2-hydroxy-2-oxoacetate
Description
Controlled Polymerization of Glyoxylate (B1226380) Derivatives
A significant area of research involves the anionic polymerization of glyoxylate esters, such as ethyl glyoxylate (EtG), using lithium-based initiators. uwo.caacs.org Organolithium compounds like n-butyllithium (n-BuLi), phenyllithium (B1222949) (PhLi), and tert-butyllithium (B1211817) (t-BuLi), as well as lithium alkoxides, have been successfully employed to initiate the controlled polymerization of EtG. uwo.caacs.org This control allows for the synthesis of poly(ethyl glyoxylate)s (PEtGs) with predictable molecular weights and relatively low dispersity. uwo.caacs.org
These polymers are of particular interest because they belong to a class of materials known as self-immolative polymers (SIPs). core.ac.uk SIPs are designed to depolymerize from end-to-end in response to a specific stimulus, which makes them promising candidates for applications in coatings, sensors, and drug delivery systems. uwo.caacs.orgcore.ac.uk The ability to use lithium-based initiators provides a robust method for creating these advanced functional materials. uwo.ca
| Initiator | Type | Key Feature in Polymerization |
|---|---|---|
| n-BuLi (n-butyllithium) | Alkyllithium | Used to establish a controlled polymerization procedure. |
| PhLi (phenyllithium) | Alkyllithium | Examined under various conditions to optimize polymerization. |
| t-BuLi (tert-butyllithium) | Alkyllithium | Studied for its behavior in initiating the polymerization of EtG. |
| Lithium Propargyl Alkoxide | Lithium Alkoxide | Employed as a functional alkoxide initiator in optimization studies. |
| Lithium PEG Dialkoxide | Lithium Alkoxide | Utilized for the direct synthesis of PEtG-PEG-PEtG block copolymers. uwo.ca |
Lithium Salts as Catalysts in Glyoxylate Reactions
Beyond polymerization, lithium salts serve as effective catalysts in reactions involving glyoxylate esters. For instance, a combination of lithium chloride (LiCl), a weak Lewis acid, and hexafluoroisopropanol (HFIP) has been shown to efficiently promote the Friedel-Crafts reaction between electron-rich aromatic compounds and ethyl glyoxylate. organic-chemistry.org This method is valuable for synthesizing functionalized aromatic compounds, which are important precursors for more complex molecules. organic-chemistry.org The synergistic effect of the lithium cation and HFIP facilitates alkylation that fails with traditional catalysts, achieving high yields in the synthesis of valuable chemical intermediates. organic-chemistry.org
Structure
2D Structure
Properties
IUPAC Name |
lithium;2-hydroxy-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUIDJNCBRHDV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(=O)(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HLiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Lithium;2 Hydroxy 2 Oxoacetate and Derived Chemical Architectures
Anionic Polymerization Initiated by Organolithium Reagents for Glyoxylate (B1226380) Esters
The synthesis of polymers from glyoxylate esters can be achieved through anionic polymerization, a process initiated by organolithium reagents. uwo.caacs.orgcore.ac.uk This method offers a pathway to produce polyglyoxylates, a class of self-immolative polymers with potential applications in various fields. uwo.caacs.orgcore.ac.uk
Controlled Synthesis of Polyglyoxylates (e.g., Poly(ethyl glyoxylate))
The controlled polymerization of glyoxylate esters, such as ethyl glyoxylate (EtG), can be successfully initiated using various organolithium reagents, including n-butyllithium (n-BuLi), phenyllithium (B1222949) (PhLi), and tert-butyllithium (B1211817) (t-BuLi). uwo.caacs.orgcore.ac.uk This process allows for the synthesis of poly(ethyl glyoxylate)s (PEtGs) with predictable molecular weights and relatively low dispersity. uwo.caacs.orgacs.org The polymerization is typically conducted at low temperatures, around -20 °C, to manage the low ceiling temperature of the resulting polyacetals. core.ac.uk The reaction time and the ratio of monomer to initiator are crucial parameters that are optimized to achieve the desired polymer characteristics. core.ac.uk For instance, a series of polymerizations with a constant EtG/n-BuLi ratio of 100 were performed at -20 °C, with reaction times varying from 5 to 60 minutes to study their effect on the polymerization process. core.ac.uk
The resulting polymers can be stabilized against depolymerization by end-capping with agents like benzyl (B1604629) chloroformate. researchgate.net This controlled approach enables the creation of well-defined PEtGs, which are of interest as stimuli-responsive materials. uwo.caacs.orgcore.ac.uk
Mechanistic Aspects of Alkyllithium and Alkoxide Initiator Behavior
In the anionic polymerization of glyoxylate esters, both alkyllithium reagents and alkoxides can serve as initiators. uwo.caacs.orgcore.ac.uk Organolithium reagents, such as n-BuLi, are strong bases and nucleophiles that initiate polymerization by adding to the carbonyl group of the glyoxylate monomer. wikipedia.org This creates a new anionic species that can then propagate the polymer chain by attacking subsequent monomer units. wikipedia.org The reaction is sensitive to impurities, particularly water, which can quench the initiator. core.ac.uk
Alkoxide initiators, which can be generated in situ by reacting an alcohol with an alkyllithium reagent, also effectively initiate the polymerization of ethyl glyoxylate. uwo.caacs.orgacs.org For example, propargyl alkoxide and poly(ethylene glycol) (PEG) dialkoxide have been used to initiate polymerization, leading to the formation of PEtGs and PEtG-PEG-PEtG copolymers, respectively. uwo.caacs.orgcore.ac.uk The use of functional alkoxide initiators allows for the direct synthesis of block copolymers. uwo.caacs.orgcore.ac.uk The mechanism involves the nucleophilic attack of the alkoxide on the monomer, similar to the action of alkyllithium initiators. The choice of initiator and reaction conditions allows for control over the polymer's final properties. core.ac.uk
Optimization of Monomer Purity for Polymerization
The success of the anionic polymerization of glyoxylate esters is highly dependent on the purity of the monomer. core.ac.ukacs.org Impurities, particularly the hydrate (B1144303) form of the monomer, can interfere with the polymerization process by reacting with the highly reactive organolithium initiators, leading to a lack of control over the degree of polymerization. core.ac.uk
A rigorous and reproducible purification method for ethyl glyoxylate (EtG) is essential for achieving controlled polymerization. core.ac.uk The presence of EtG hydrate can quench the initiator, making the actual initiator concentration uncertain and leading to polymers with uncontrolled molecular weights. core.ac.uk The ability to obtain high molecular weight PEtG with a high degree of polymerization is a confirmation of the high quality of the distilled monomer. core.ac.uk For example, a purified PEtG obtained through a specific polymerization method showed a number average molecular weight (Mn) of 75,500 g/mol and a degree of polymerization (DPn) of 740, indicating the high purity of the monomer used. core.ac.uk The difference in polymerization outcomes between batches of monomers with varying purity levels underscores the critical importance of monomer purification. acs.org
Condensation and Dimerization Reactions Involving Lithium Glyoxylate
Lithium glyoxylate participates in significant condensation and dimerization reactions, leading to the formation of more complex molecules such as ketosugars and tartrates. These reactions are of interest in the context of prebiotic chemistry and the origins of metabolism.
Reactions with Dihydroxyfumarate Lithium Salts for Ketosugar Formation
In what is termed the "glyoxylate scenario," the reaction between the dilithium (B8592608) salt of dihydroxyfumarate (DHF) and sodium glyoxylate in an aqueous solution leads to the formation of ketosugars. acs.orgnih.gov This reaction proceeds through a rapid condensation at room temperature and a pH of approximately 8.3. acs.org
The initial step involves the condensation of DHF and glyoxylate to form a keto acid adduct. acs.org This intermediate subsequently undergoes decarboxylation, losing a carboxyl group, to yield a symmetrical dicarboxy-dihydroxyacetone intermediate. acs.org The formation of dihydroxyacetone as a product in this reaction opens up further reaction possibilities, as DHF can also react with dihydroxyacetone, albeit at a slower rate. acs.orgacs.org The use of lithium salts of DHF is noted to accelerate the reaction kinetics compared to other counterions like cesium. smolecule.com These reactions are significant as they demonstrate a plausible prebiotic pathway for the formation of carbohydrates. nih.gov
Abiotic Pathways for α-Ketoacid and Tartrate Production from Glyoxylate
Glyoxylate can undergo abiotic reactions to form α-ketoacids and tartrates, which are key components of metabolic cycles. nih.govacs.org The reaction of glyoxylate with pyruvate (B1213749) under mild aqueous conditions can produce a series of α-ketoacid analogs of the reductive citric acid cycle without the need for metal or enzyme catalysts. nih.gov In this process, glyoxylate serves as both a carbon source and a reducing agent. nih.gov
Furthermore, the cyanide-catalyzed dimerization of glyoxylate under alkaline conditions (pH ≥ 12.5) can produce meso- and dl-tartrates in high yields (around 80%). acs.orgacs.orgnih.gov This reaction is thought to proceed through the formation of dihydroxyfumarate (DHF) as an intermediate. acs.org The high pH is crucial to stabilize the cyanide anions and prevent the Cannizzaro disproportionation of glyoxylate. smolecule.com These abiotic pathways from glyoxylate to α-ketoacids and tartrates are considered potential routes for the prebiotic emergence of constituents of the citric acid cycle. acs.orgnih.gov
| Initiator/Reactant | Monomer/Co-reactant | Product(s) | Key Conditions | Reference(s) |
| n-Butyllithium (n-BuLi) | Ethyl Glyoxylate (EtG) | Poly(ethyl glyoxylate) (PEtG) | -20 °C, Toluene | core.ac.uk |
| Phenyllithium (PhLi) | Ethyl Glyoxylate (EtG) | Poly(ethyl glyoxylate) (PEtG) | Optimized conditions | uwo.caacs.org |
| tert-Butyllithium (t-BuLi) | Ethyl Glyoxylate (EtG) | Poly(ethyl glyoxylate) (PEtG) | Optimized conditions | uwo.caacs.org |
| Propargyl alkoxide | Ethyl Glyoxylate (EtG) | Poly(ethyl glyoxylate) (PEtG) | Toluene | uwo.caacs.orgcore.ac.uk |
| Poly(ethylene glycol) dialkoxide | Ethyl Glyoxylate (EtG) | PEtG-PEG-PEtG copolymer | Toluene | uwo.caacs.orgcore.ac.uk |
| Dihydroxyfumarate dilithium salt | Sodium glyoxylate | Ketosugars | Aqueous, rt, pH ~8.3 | acs.org |
| Pyruvate | Glyoxylate | α-Ketoacid analogs | Aqueous, pH 7, 50 °C, phosphate (B84403) buffer | nih.gov |
| Cyanide | Glyoxylate | meso- and dl-Tartrates | Aqueous, pH ≥ 12.5 | smolecule.comacs.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure and dynamics of lithium glyoxylate systems. Its applications range from monitoring the progression of reactions to characterizing complex polymeric structures and ion dynamics in electrolytes.
Application of ¹H and ¹³C NMR for Reaction Pathway Monitoring
¹H and ¹³C NMR spectroscopy are instrumental in tracking the chemical transformations of lithium glyoxylate in solution. By monitoring changes in chemical shifts and signal intensities over time, researchers can identify intermediates, and final products, and thus elucidate reaction mechanisms. For instance, in reactions involving lithium glyoxylate, the disappearance of reactant signals and the emergence of new peaks corresponding to products can be carefully followed. acs.orgacs.org
In the context of the "glyoxylate scenario," a proposed prebiotic chemical pathway, ¹³C NMR has been pivotal. acs.org Monitoring reactions of lithium dihydroxyfumarate (Li₂DHF) with glyoxylate revealed the formation of a discrete keto acid adduct, which subsequently decarboxylates. acs.org Time-elapsed ¹³C NMR monitoring has allowed for the observation of the formation and decay of various intermediates, revealing their differing stabilities and rates of decarboxylation at different temperatures. acs.orgacs.org For example, in the reaction of Li₂DHF with glycolaldehyde, ¹³C NMR showed the reaction proceeds through a five-membered cyclic intermediate which then undergoes stepwise decarboxylations. acs.orgacs.org Similarly, the reaction with glyceraldehyde was monitored by ¹³C NMR to identify a pyranosyl intermediate and the final pentulose products. acs.org
The following table summarizes representative ¹³C NMR chemical shifts for species observed in the reaction of glyoxylate with dihydroxyfumarate (DHF). acs.orgacs.org
| Compound/Intermediate | Carbon Atom | Chemical Shift (δ, ppm) |
| Dicarboxy-dihydroxyacetone (6) | C=O | 208.2 |
| -COO⁻ | 170.8 | |
| >C(OH)- | 80.1 | |
| Monocarboxy-dihydroxyacetone (7) | C=O | 213.2 |
| -COO⁻ | 175.7 | |
| >C(OH)- | 75.1, 74.9 | |
| -CH(OH)- | 65.4 | |
| Dihydroxyacetone (4) | C=O | 218.4 |
| -CH₂OH | 65.4 | |
| Pentulosonic acid (3a+3b) | >C(OH)COO⁻ | 178.5, 178.3 |
| -COO⁻ | 177.9, 177.8 | |
| C=O | 212.8, 212.7 | |
| -CH(OH)- | 75.2, 74.8, 72.8, 72.5 | |
| -CH₂OH | 64.9, 64.8 |
Data obtained from reactions involving cesium and lithium salts of DHF and glyoxylate. acs.orgacs.org
Structural Characterization of Polymeric Products and Intermediates
NMR spectroscopy is essential for characterizing the polymers and oligomers that can form from glyoxylate derivatives. Both ¹H and ¹³C NMR provide detailed information about the polymer backbone, end-groups, and repeating units. uwo.cacore.ac.uk
For example, poly(ethyl glyoxylate) (PEtG), synthesized with a trityl end-cap, was characterized using ¹H and ¹³C NMR to confirm its structure. uwo.ca The molecular weight of such polymers can be estimated by comparing the integration of peaks corresponding to the repeating units with those of the end-groups. uwo.cansf.gov In studies of polyglyoxylamide depolymerization, ¹H NMR was used to quantify the process by comparing the relative integrations of the polymer backbone methine protons (δ ~5.5–5.6 ppm) and the methine proton of the monomer hydrate depolymerization product (δ ~5.0–5.3 ppm). uwo.ca
The following table provides an example of ¹H NMR data used for the characterization of a poly(ethyl glyoxylate) polymer. core.ac.uk
| Proton Type | Chemical Shift (δ, ppm) |
| Polymer Backbone (CH) | 5.80–5.47 (broad multiplet) |
| End-Group (e.g., Benzyl) | 7.43–7.30 (multiplet) |
| Methylene (CH₂) | 4.36–4.08 (broad multiplet) |
| Methyl (CH₃) | 1.43–1.20 (broad multiplet) |
Pulsed Field Gradient NMR (PFG-NMR) for Lithium Ion Dynamics in Electrolytes
Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) is a specialized NMR technique used to measure the self-diffusion coefficients of ions and molecules. mdpi.comresearchgate.netbruker.com This method is particularly valuable for studying lithium-ion dynamics in electrolyte systems, including those that might contain lithium glyoxylate as an additive. mdpi.commines.edu
Vibrational and Electronic Spectroscopy for Chemical Speciation
Vibrational and electronic spectroscopy techniques are complementary to NMR and provide valuable information on the functional groups and electronic transitions within lithium glyoxylate systems.
Fourier Transform Infrared (FTIR) Spectroscopy in Organic Species Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups and characterizing the structure of molecules. rsc.orghpst.cz In the context of lithium glyoxylate, FTIR can be used to identify the carboxylate group (COO⁻), the carbonyl group (C=O) of the aldehyde, and the hydroxyl groups (O-H) of its hydrated (gem-diol) form. nih.govacs.org
The adsorption and reaction of glyoxylic acid on surfaces like titanium dioxide (TiO₂) have been studied using FTIR. acs.org These studies show that glyoxylic acid can exist in several forms on the surface, with characteristic vibrational bands. For instance, the antisymmetric and symmetric stretching modes of the carboxylate group are key indicators of its coordination state. researchgate.net Time-resolved FTIR (TRIR) spectroscopy has been employed to detect transient intermediates in the photochemistry of glyoxylate esters, assigning bands to radical species formed during photochemical processes. rsc.org
A summary of typical IR absorption bands for glyoxylate-related species is provided below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching | ~1750 | researchgate.net |
| Carboxylate (COO⁻) | Antisymmetric Stretch | ~1579 | researchgate.net |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 | researchgate.net |
| Benzoyl Radical | C=O Stretch | 1828 (in hexane) | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progression and Species Detection
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions in molecules and is particularly useful for monitoring reactions involving chromophores, such as the aldehyde group in glyoxylate. nih.govresearchgate.net The weak n → π* transition of the aldehyde functional group in glyoxylate gives rise to a characteristic broad absorption in the near-UV region (around 320-380 nm). nih.gov
This technique can be used to follow reaction kinetics. For example, the reaction between dihydroxyfumarate (DHF) and glyoxylate can be monitored by observing the decrease in the absorbance of DHF at 289 nm. acs.orgacs.org The disappearance of the aldehyde absorption can also confirm the conversion of glyoxylate to its gem-diol form, which lacks this chromophore. nih.gov Studies on the reaction of glyoxylate with glycine (B1666218) have shown that the formation of brown-colored products (BrC) leads to a significant increase in absorption in the UV and near-visible regions over time. researchgate.net
Mass Spectrometry (MS) in Pathway and Product Analysis
Mass spectrometry (MS) stands as a cornerstone technique for the detailed analysis of metabolic pathways and the characterization of resulting products. Its high sensitivity and specificity allow for the identification and quantification of a wide range of metabolites, even at low concentrations. By ionizing molecules and then sorting them based on their mass-to-charge ratio, MS provides a detailed fingerprint of the compounds present in a biological sample. mtoz-biolabs.com This capability is invaluable for elucidating complex biochemical networks, such as those involving glyoxylate.
Advanced MS platforms, including high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), offer enhanced analytical power. HR-MS provides highly accurate mass measurements, facilitating the precise identification of unknown metabolites and the discovery of new metabolic pathways. mdpi.com Tandem MS allows for the structural characterization of metabolites by fragmenting parent ions and analyzing the resulting daughter ions. mdpi.com
In-depth Characterization of Glyoxylate-Related Metabolites
Mass spectrometry is instrumental in the in-depth characterization of metabolites related to the glyoxylate pathway. This metabolic route is crucial for organisms that can utilize two-carbon compounds, like acetate (B1210297), for growth by bypassing the decarboxylation steps of the tricarboxylic acid (TCA) cycle. creative-proteomics.com The glyoxylate cycle involves the conversion of isocitrate to glyoxylate and succinate (B1194679), and the subsequent reaction of glyoxylate with acetyl-CoA to form malate (B86768).
Various MS-based approaches are employed to study these metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying non-volatile, polar compounds, which are common in metabolic pathways. mdpi.comcreative-proteomics.com For instance, LC-MS can be used to analyze key intermediates of the glyoxylate cycle, such as glyoxylate, malate, and succinate. mtoz-biolabs.comcreative-proteomics.com In a study investigating the bioactivation of dichloroacetic acid (DCA), LC/MS was used to characterize the reaction of the DCA-derived metabolite, glyoxylate, with amino acid nucleophiles. nih.gov The analysis identified both addition and addition-elimination adducts of glyoxylic acid with model peptides, providing insight into the reactivity of glyoxylate. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique, particularly for the analysis of volatile or semi-volatile metabolites after derivatization. mdpi.com It offers high separation efficiency and provides distinct mass spectra for compound identification. mdpi.com GC-MS has been successfully applied to identify and quantify a range of metabolites involved in glyoxylate and dicarboxylic acid metabolism. karger.com
The table below summarizes various mass spectrometry techniques and their applications in the analysis of glyoxylate-related metabolites.
| Mass Spectrometry Technique | Instrument Example | Application in Glyoxylate Metabolite Analysis | Key Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Agilent 1290 Infinity II LC System with Thermo Fisher Q Exactive HF-X Mass Spectrometer | Separation and identification of non-volatile glyoxylate and dicarboxylate metabolites in complex biological samples. creative-proteomics.com | High-resolution and accurate mass capabilities for precise molecular weight determination. creative-proteomics.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Shimadzu GC-MS-QP2010 SE | Analysis of volatile metabolites within the glyoxylate and dicarboxylate metabolism pathways. creative-proteomics.com | Efficient separation and identification based on unique mass spectra. creative-proteomics.com |
| Triple Quadrupole Mass Spectrometry (QqQ MS) | AB SCIEX QTRAP 6500+ System | Targeted quantitative analysis of specific glyoxylate and dicarboxylate metabolites. creative-proteomics.com | High sensitivity and selectivity through multiple stages of mass analysis. creative-proteomics.com |
| High-Resolution Mass Spectrometry (HR-MS) | Thermo Fisher Orbitrap Fusion Lumos | Comprehensive profiling and quantification of a broad spectrum of glyoxylate and dicarboxylate metabolites. creative-proteomics.com | Superior mass accuracy and resolution, even in complex biological matrices. creative-proteomics.com |
| Ion Mobility Mass Spectrometry (IM-MS) | Waters SYNAPT G2-Si | Enhanced separation of isomeric metabolites, providing detailed structural insights. creative-proteomics.com | Adds a dimension of separation based on ion mobility in the gas phase. creative-proteomics.com |
Quantification of Glyoxylate via Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method for the precise quantification of glyoxylate in various biological samples. nih.gov This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. mdpi.com For the analysis of non-volatile compounds like glyoxylate, a derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com
One established method for glyoxylate quantification involves derivatization followed by GC-MS analysis. A study detailing the analysis of photorespiratory intermediates describes protocols for the quantification of glyoxylate, along with other metabolites like serine, glycine, and glycolate (B3277807), using GC-MS. nih.gov Another study developed and validated a GC-tandem MS (GC-MS/MS) method for measuring the enrichment of glyoxylate metabolism analytes in patients with primary hyperoxalurias, a group of inherited disorders of glyoxylate metabolism. nih.govacs.org This method utilized ethylhydroxylamine and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization of plasma oxalate, glycolate, and glyoxylate. nih.govacs.org The subsequent analysis on a GC-triple quadrupole mass spectrometry system allowed for sensitive and accurate quantification. nih.govacs.org
The performance of this GC-MS/MS method demonstrated good precision. For glyoxylate, the coefficients of variation (CV) were less than 6.7% for intraday precision and less than 18.3% for interday precision, which is considered acceptable for this analyte. nih.govacs.orgresearchgate.net The method's sensitivity was sufficient to analyze enrichments accurately, enabling detailed analysis of the various pathways involved in glyoxylate metabolism. nih.govacs.org
The table below outlines the key parameters and results from a validated GC-MS/MS method for glyoxylate quantification.
| Parameter | Details | Finding | Reference |
| Instrumentation | Gas Chromatograph | Agilent 7890A GC | acs.org |
| Mass Spectrometer | Agilent 7000 Triple Quadrupole Mass Spectrometer | acs.org | |
| Derivatization Reagents | Step 1 | Ethylhydroxylamine | nih.govacs.org |
| Step 2 | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | nih.govacs.org | |
| Precision (Glyoxylate) | Intraday CV | <6.7% | nih.govacs.orgresearchgate.net |
| Interday CV | <18.3% | nih.govacs.orgresearchgate.net | |
| Application | Clinical Research | Analysis of glyoxylate metabolism in primary hyperoxaluria patients. | nih.govacs.org |
X-ray and Neutron Diffraction for Crystalline Structure Determination
X-ray and neutron diffraction are powerful analytical techniques that provide fundamental insights into the three-dimensional arrangement of atoms within a crystalline material. These methods are indispensable for determining the precise crystal structures of molecules, ranging from simple inorganic salts to complex biological macromolecules.
Neutron diffraction, on the other hand, involves the scattering of neutrons by atomic nuclei. A key advantage of neutron diffraction is its ability to locate light atoms, particularly hydrogen (or its isotope, deuterium), with high precision, which is often challenging with X-ray diffraction. nih.gov This makes it an invaluable tool for studying protonation states and hydrogen bonding networks in chemical and biological systems. nih.gov
Elucidation of Crystal Structures of Lithium-Containing Materials
X-ray diffraction is a primary method for elucidating the crystal structures of a vast array of lithium-containing materials. The structural information obtained is crucial for understanding the material's properties and potential applications, from battery materials to novel chemical reagents. researchgate.netliverpool.ac.uk
For example, studies on lithium borate (B1201080) glasses have utilized X-ray diffraction (XRD) to investigate structural changes upon the addition of modifiers. acs.org XRD analysis helped identify the formation of crystalline phases like lithium tetraborate (B1243019). acs.org In the field of organolithium chemistry, single-crystal X-ray diffraction is used to determine the precise solid-state structures of lithium complexes, revealing details about aggregation states and coordination with solvent molecules. goettingen-research-online.de For instance, the crystal structures of several lithium model complexes have been determined, showing monomeric structures with lithium being four-coordinate, often involving solvent molecules like tetrahydrofuran (B95107) (THF). goettingen-research-online.de
In a different context, the crystal structures of lithium pentazolate (LiN₅), a high-energy density material, were explored using a constrained structure search method combined with structural analysis. acs.org This computational approach, which relies on the principles of crystallography, identified several new stable allotropes of LiN₅ at atmospheric pressure. acs.org The analysis of these predicted structures revealed details about the coordination of the lithium atom with the pentazolate ring and the N-N bond lengths within the ring. acs.org
The table below provides examples of lithium-containing materials and the structural insights gained from X-ray diffraction.
| Material | X-ray Diffraction Finding | Significance | Reference |
| Lithium Model Complexes | Monomeric structures with four-coordinate lithium, solvated by THF molecules. | Provides essential knowledge for understanding the reactivity and mechanisms of organolithium reagents in solution. | goettingen-research-online.de |
| Lithium Borate Glass (modified) | Identification of a lithium tetraborate crystalline phase. | Reveals structural modifications that influence the material's properties. | acs.org |
| Lithium Pentazolate (LiN₅) | Prediction of new, stable allotropes with hexagonal and other symmetries. | Offers insights into the structure and potential stability of high-energy density materials. | acs.org |
| LiBiMgCaS₄ | Rock-salt structure with fully disordered cation sites. | Characterizes a new high-entropy stabilized sulfide, relevant for solid electrolyte research. | liverpool.ac.uk |
Structural Insights into Glyoxylate-Binding Enzyme Complexes
X-ray crystallography is a pivotal technique for obtaining high-resolution structural information on enzymes and their complexes with substrates or inhibitors. berstructuralbioportal.orgmdpi.com This provides a static picture of the enzyme's active site, revealing the precise interactions that are crucial for substrate binding and catalysis. mdpi.com Such structural data is fundamental for understanding enzyme mechanisms and for designing specific inhibitors.
The crystal structure of E. coli glyoxylate/hydroxypyruvate reductase A (EcGhrA) has been determined in its unliganded form and in complex with glyoxylate. biorxiv.org These structures provide a detailed view of the enzyme's active site and how it accommodates its substrate. The glyoxylate molecule was observed to be bound in the active site, allowing for the identification of key amino acid residues involved in its recognition and binding. biorxiv.orgbiorxiv.org
Furthermore, X-ray crystallography has been used to investigate the promiscuity of EcGhrA, which was found to also bind other α-keto acids. biorxiv.org By solving the crystal structure of the enzyme in complex with an alternative substrate, researchers could identify residues, such as W45, that might be involved in binding different substrates. biorxiv.org This structural knowledge guided site-directed mutagenesis efforts to engineer a more specific variant of the enzyme. biorxiv.org
The combination of X-ray and neutron diffraction can provide even more detailed insights, particularly regarding the protonation states of catalytic residues. nih.gov While not yet applied to a glyoxylate-binding enzyme, a study on a β-lactamase demonstrated how neutron diffraction could be used to directly locate deuterium (B1214612) atoms in the active site of an enzyme-inhibitor complex, unequivocally identifying the general base in the catalytic mechanism. nih.gov This approach holds significant potential for future studies of glyoxylate-metabolizing enzymes to elucidate their catalytic mechanisms with greater certainty.
The table below summarizes key structural findings for a glyoxylate-binding enzyme obtained through X-ray crystallography.
| Enzyme Complex | PDB Accession Code | Key Structural Insights | Research Application | Reference |
| EcGhrA · NADP⁺ · glyoxylate | 7U7I | Revealed the binding mode of glyoxylate in the active site, showing interactions with key residues. | Understanding substrate recognition and providing a basis for engineering enzyme specificity. | biorxiv.orgbiorxiv.org |
| EcGhrA · NADP⁺ · 2-ketoarginine | 7U7J | Showed binding of an alternative substrate, suggesting a structural basis for enzyme promiscuity. | Guided site-directed mutagenesis to create a more specific enzyme variant. | biorxiv.orgbiorxiv.org |
| EcGhrA · NADP⁺ (unliganded) | 7U7H | Provided the baseline structure of the enzyme for comparison with substrate-bound forms. | Foundational structure for understanding induced-fit mechanisms. | biorxiv.orgbiorxiv.org |
Foundational Research Areas for Lithium Glyoxylate Systems
Foundational research involving lithium and glyoxylate (B1226380) systems aims to uncover fundamental principles in both chemistry and astrobiology. This research explores the underlying mechanisms of polymerization and the plausible chemical pathways that could have led to the emergence of life.
The controlled polymerization of ethyl glyoxylate using alkyllithium initiators is a key area of fundamental polymer science. uwo.caacs.org Research in this domain focuses on understanding the reaction kinetics and mechanisms to precisely control the architecture of self-immolative polymers. core.ac.uk This work contributes to the broader development of "smart" materials that can be programmed to degrade under specific conditions. dntb.gov.ua
In parallel, foundational research in prebiotic chemistry continues to test the viability of the "glyoxylate scenario." acs.orgnih.gov These studies investigate the reaction of glyoxylate with other simple molecules, like pyruvate (B1213749), to form analogs of the reductive citric acid cycle without the need for enzymes. nih.gov Experiments using lithium salts to mediate reactions between glyoxylate derivatives help constrain the environmental conditions, such as pH and metal ion availability, under which a primordial metabolism could have emerged. acs.orgnih.gov This research is crucial for developing a comprehensive chemical model for the origin of life, with glyoxylate acting as a key building block. nih.gov
Computational and Theoretical Investigations of Lithium Glyoxylate Chemistry
Quantum Chemical Approaches for Reaction Mechanisms and Energetics
Quantum chemical methods are fundamental tools for elucidating the electronic structure, stability, and reactivity of molecules. For lithium glyoxylate (B1226380), these approaches can predict reaction pathways and the energetics of various molecular arrangements.
Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools for investigating the molecular interactions within and between molecules. rsc.orglongdom.orgsemanticscholar.org DFT calculations, for instance, can be employed to explore the reaction mechanisms of lithium salts of organic acids. nih.gov By modeling the system at the electronic level, researchers can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the prediction of reaction barriers and the likelihood of different chemical transformations. For example, DFT has been used to study the decomposition of electrolyte molecules in the presence of lithium ions, providing insights into the stability and reactivity of these systems. frontiersin.org
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for studying molecular systems. rsc.org These methods can be used to precisely calculate the interaction energies between the lithium cation and the glyoxylate anion, taking into account effects such as electron correlation. rsc.org Such calculations are crucial for understanding the nature of the Li-O bonding and the influence of the lithium ion on the electronic structure and reactivity of the glyoxylate moiety. lbl.govnih.govchemrxiv.orgchemrxiv.org
A comparative analysis of different computational methods is often necessary to ensure the reliability of the predictions. For instance, the performance of various density functionals can be benchmarked against high-level ab initio calculations, such as coupled-cluster theory, to select the most appropriate method for the system under investigation. rsc.org
| Computational Method | Application to Lithium Glyoxylate Chemistry | Key Insights |
| Density Functional Theory (DFT) | Investigation of reaction mechanisms, stability of isomers, and electronic properties. | Provides a balance between computational cost and accuracy for exploring potential energy surfaces. |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of interaction energies, bond strengths, and spectroscopic properties. | Offers benchmark data for validating less computationally expensive methods and provides a detailed understanding of electron correlation effects. |
| Quantum Monte Carlo (QMC) | Highly accurate calculations for systems where traditional methods may struggle. | Can provide very accurate reaction and activation energies, serving as a valuable reference. rsc.org |
This table provides an overview of how different quantum chemical methods can be applied to study lithium glyoxylate.
In solution and in the solid state, lithium salts of organic molecules often form aggregates, such as dimers, trimers, or larger clusters. longdom.orgcuny.eduresearchgate.netresearchgate.net The state of aggregation can significantly influence the reactivity and physical properties of the compound. longdom.orgcuny.edu Quantum chemical calculations are instrumental in predicting the preferred aggregation states of lithium glyoxylate. By calculating the energies of different aggregates (monomer, dimer, etc.), it is possible to determine their relative stabilities. longdom.orgcuny.edu
These calculations can also account for the effects of solvent molecules, which can play a crucial role in stabilizing or destabilizing different aggregate structures. longdom.orgcuny.edu For instance, in a polar solvent, the monomeric form of lithium glyoxylate might be favored due to strong solvation of the lithium ion, whereas in a nonpolar environment, aggregation might be more prevalent. longdom.org
Furthermore, these computational methods can predict the conformational preferences of the glyoxylate anion and how these are influenced by coordination with the lithium cation. rsc.org The glyoxylate molecule has rotational freedom around the C-C bond, and the presence of the lithium ion can lock the molecule into a specific conformation. Understanding these conformational preferences is key to elucidating the molecule's reactivity. researchgate.net
| Aggregate | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) |
| Monomer | Less Stable | More Stable |
| Dimer | More Stable | Less Stable |
| Tetramer | Potentially Stable | Unlikely |
This interactive table illustrates the predicted relative stabilities of different aggregation states of a generic lithium carboxylate like lithium glyoxylate in different environments, based on general findings for similar lithium salts. longdom.orgcuny.edu
Molecular Dynamics Simulations for Dynamic Behavior
| Property | Information from MD Simulations | Relevance |
| Radial Distribution Function | Describes the probability of finding a solvent molecule or another ion at a certain distance from a central ion. | Elucidates the structure of the solvation shells around the lithium and glyoxylate ions. nii.ac.jp |
| Coordination Number | The average number of solvent molecules or counter-ions in the first solvation shell of an ion. | Quantifies the immediate chemical environment of the ions. |
| Diffusion Coefficient | A measure of the rate of translational motion of the ions. | Characterizes the mobility of the ions in the solution, which is related to ionic conductivity. nii.ac.jp |
| Residence Time | The average time a solvent molecule spends in the first solvation shell of an ion. | Provides insights into the lability of the solvation shell and the mechanism of solvent exchange. researchgate.net |
This table summarizes key properties that can be obtained from molecular dynamics simulations of lithium-ion systems and their significance.
The glyoxylate anion is a relatively simple molecule, but it possesses conformational flexibility due to rotation around the carbon-carbon single bond. Molecular dynamics simulations can be used to explore the conformational landscape of the glyoxylate anion, both in its free state and when complexed with a lithium cation. nih.govnih.govresearchgate.netunivie.ac.at These simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. nih.gov
By analyzing the MD trajectory, researchers can identify the most populated conformational states and the timescales of transitions between them. This information is crucial for understanding how the shape of the glyoxylate molecule influences its interactions with other molecules and its participation in chemical reactions. The insights gained from studying the conformational dynamics of glyoxylate can also be extended to more complex biomolecules that contain similar functional groups. nih.gov
In Silico Modeling for Prebiotic Chemical Evolution Pathways
Glyoxylate is considered a key molecule in prebiotic chemistry, potentially serving as a precursor to more complex biomolecules. researchgate.netresearchgate.netnih.gov In silico modeling provides a powerful tool to explore the plausible synthetic routes that could have led to the formation and accumulation of glyoxylate on the early Earth and its subsequent role in the emergence of metabolic pathways. researchgate.netresearchgate.net
Generative models of chemical spaces, based on graph grammars, have been used to systematically study the chemical reaction networks that could have produced glyoxylate from simpler precursors like hydrogen cyanide (HCN). researchgate.netresearchgate.net These computational approaches can uncover previously unknown reaction pathways and identify potentially autocatalytic cycles that could have amplified the concentration of glyoxylate and other important prebiotic molecules. researchgate.netresearchgate.net Such models help in understanding how a primordial metabolism might have originated from a complex network of chemical reactions. researchgate.netresearchgate.net The role of metal ions, such as lithium, in catalyzing or influencing these prebiotic reactions can also be investigated through these computational models, potentially highlighting a specific role for lithium in the chemical evolution of life. nih.govnih.gov
Biochemical and Astrobiological Roles of Glyoxylate and Interactions with Lithium Ions
Modulation of the Glyoxylate (B1226380) Shunt in Microbial Systems by Lithium
The glyoxylate shunt, a modification of the tricarboxylic acid (TCA) cycle, is a critical anabolic pathway in various microorganisms, enabling them to utilize two-carbon compounds for biosynthesis when simple sugars are unavailable. nih.gov The core of this pathway bypasses the decarboxylation steps of the TCA cycle, converting isocitrate to succinate (B1194679) and malate (B86768). nih.gov Recent research has shed light on the differential effects of cations, specifically sodium and lithium, on the regulation of this vital metabolic route in certain yeast species.
In the halotolerant yeast Debaryomyces hansenii, exposure to sodium chloride has been shown to upregulate the glyoxylate shunt as a metabolic adaptation to salty environments. nih.govdtu.dk Conversely, lithium ions exhibit a contrasting and inhibitory effect on this pathway, highlighting the nuanced and cation-specific responses of microbial metabolic networks. nih.govdtu.dk
Impact on Intermediate Metabolite Concentrations (e.g., Oxoglutarate, Glyoxylate, Malate)
The inhibitory effect of lithium on the glyoxylate shunt is further evidenced by its impact on the intracellular concentrations of key metabolites. In Debaryomyces hansenii cells incubated with lithium, the levels of glyoxylate and malate, the direct products of the glyoxylate shunt, decreased to non-detectable levels. nih.govdtu.dk This indicates a significant blockage of the pathway.
Simultaneously, these cells exhibited an accumulation of oxoglutarate. nih.govdtu.dk This suggests that with the glyoxylate shunt inhibited, isocitrate is preferentially channeled through the standard TCA cycle, leading to the production of oxoglutarate by isocitrate dehydrogenase. nih.gov This metabolic shift underscores the profound regulatory influence of lithium on the central carbon metabolism of this yeast.
Table 2: Relative Intracellular Metabolite Concentrations in Debaryomyces hansenii in Response to Lithium Chloride (LiCl)
| Metabolite | Condition | Relative Concentration |
|---|---|---|
| Oxoglutarate | Control | Baseline |
| + LiCl | Significantly Increased | |
| Glyoxylate | Control | Baseline |
| + LiCl | Decreased to non-detectable levels | |
| Malate | Control | Baseline |
| + LiCl | Decreased to non-detectable levels |
Cellular Responses and Metabolic Adaptations to Cationic Environment
Lithium is known to be toxic to yeast, even at low concentrations, and its presence triggers a range of cellular stress responses. nih.govmdpi.com The inhibitory effect of lithium on the glyoxylate shunt is part of a broader metabolic reconfiguration in response to the toxic cationic environment. Unlike the adaptive response to sodium, where the glyoxylate shunt is activated, the response to lithium appears to be a stress response that involves shutting down certain anabolic pathways. nih.gov
The accumulation of oxoglutarate and the increased activity of isocitrate dehydrogenase in lithium-treated cells suggest a metabolic shift towards the standard TCA cycle. nih.gov This could be a mechanism to prioritize energy production over biosynthesis in a stressful environment. Furthermore, lithium is known to affect ion homeostasis, induce oxidative stress, and alter nucleic acid and protein biosynthesis in yeast. nih.gov High concentrations of lithium can lead to the formation of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential, which can limit energy production. nih.gov The metabolic adaptations observed in the central carbon metabolism, including the downregulation of the glyoxylate shunt, are likely intertwined with these broader cellular stress responses to the presence of lithium ions. nih.govnih.gov
Glyoxylate and Dicarboxylate Metabolism in Biological Contexts (excluding clinical human trial data)
Glyoxylate is a key intermediate in the metabolism of two-carbon compounds and is involved in several essential metabolic pathways in microorganisms, plants, and some invertebrates. nih.gov Its metabolism is tightly regulated to prevent its accumulation to toxic levels.
Overview of Key Metabolic Pathways Involving Glyoxylate
The central pathway involving glyoxylate is the glyoxylate cycle, which allows for the net conversion of acetyl-CoA into succinate, a precursor for the synthesis of carbohydrates. nih.gov This is particularly important for organisms growing on fatty acids or acetate (B1210297) as their sole carbon source.
In addition to the glyoxylate cycle, glyoxylate is a metabolite in the photorespiratory pathway in plants. wikipedia.org It is also involved in the catabolism of glycine (B1666218) and hydroxyproline. nih.gov The detoxification of glyoxylate is crucial, as its accumulation can be toxic to cells. wikipedia.org
Enzymatic Transformations of Glyoxylate and their Regulation (e.g., Alanine-Glyoxylate Aminotransferase, Glyoxylate/Hydroxypyruvate Reductase)
The enzymatic transformations of glyoxylate are critical for its role in metabolism and for preventing its toxic accumulation. Two key enzymes involved in these transformations are alanine-glyoxylate aminotransferase (AGT) and glyoxylate/hydroxypyruvate reductase (GR/HPR).
Alanine-Glyoxylate Aminotransferase (AGT)
AGT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of L-alanine and glyoxylate to produce pyruvate (B1213749) and glycine. nih.govwikipedia.org This reaction is a key step in glyoxylate detoxification. nih.gov In humans, AGT is primarily a peroxisomal enzyme found in the liver. medlineplus.gov
The regulation of AGT is complex and involves transcriptional and post-translational mechanisms. The gene encoding AGT contains putative cis-elements that may be involved in its transcriptional regulation by hormones such as glucagon (B607659) and glucocorticoids. nih.gov Mutations in the AGT gene can lead to its mislocalization to mitochondria or a decrease or elimination of its enzymatic activity, resulting in the accumulation of glyoxylate. medlineplus.gov
Glyoxylate/Hydroxypyruvate Reductase (GR/HPR)
GR/HPR is an enzyme that catalyzes the reduction of glyoxylate to glycolate (B3277807) and hydroxypyruvate to D-glycerate, using NADH or NADPH as a cofactor. mdpi.com This enzyme plays a crucial role in the detoxification of glyoxylate. wikipedia.org GR/HPR exhibits substrate specificity, with a preference for hydroxypyruvate over glyoxylate in some species. mdpi.com The enzyme also shows a preference for NADPH over NADH as a cofactor in many organisms. mdpi.com The crystal structure of human GRHPR has revealed that a tryptophan residue from a neighboring subunit of the enzyme dimer contributes to its selectivity for hydroxypyruvate. nih.gov The metabolites of GRHPR, glyoxylate and hydroxypyruvate, have been shown to inhibit the enzymatic activity of D-aspartate oxidase. nih.gov
Prebiotic Chemistry and the Genesis of Metabolic Cycles
The origin of life from non-living matter, or abiogenesis, represents a fundamental area of scientific inquiry. A key aspect of this research is understanding how the complex biochemical cycles that sustain modern life could have emerged from simpler, non-enzymatic reactions on the early Earth. In this context, the roles of simple organic molecules and inorganic ions are of paramount importance. Among these, glyoxylate has been identified as a potentially crucial prebiotic precursor, and the influence of metal ions, including lithium, is an area of growing interest.
The "Glyoxylate Scenario" as a Potential Route to Complex Organic Molecules
The "glyoxylate scenario" is a compelling hypothesis in prebiotic chemistry that posits glyoxylate as a central starting material for the synthesis of more complex organic molecules, including the building blocks of life. nasa.gov This model offers a plausible alternative to other proposed prebiotic routes, such as the formose reaction, for the origin of carbohydrates and other essential biomolecules.
Glyoxylate's significance stems from its plausible formation on the prebiotic Earth. Research has demonstrated that glyoxylate can be formed under specific conditions from the reaction of glycine and formaldehyde (B43269) in water, two molecules considered to be available in the primordial environment. nasa.gov Once formed, glyoxylate could have participated in a cascade of reactions leading to a variety of biologically relevant compounds.
One of the key advantages of the glyoxylate scenario is its potential to circumvent some of the issues associated with the formose reaction, which tends to produce a complex and non-specific mixture of sugars. The involvement of glyoxylate could have provided a more controlled pathway to essential molecules. Furthermore, glyoxylate is a key intermediate in the glyoxylate cycle, an anabolic pathway that allows organisms to synthesize carbohydrates from fatty acids. The existence of this cycle in modern organisms suggests a deep evolutionary root, potentially extending back to prebiotic chemical networks.
While the catalytic role of various metal ions in prebiotic reactions is a subject of intense study, the specific involvement of lithium ions in the glyoxylate scenario is an emerging area of investigation. It is hypothesized that metal ions could have played a crucial role in stabilizing intermediates and catalyzing key reaction steps.
Non-Enzymatic Analogues of Central Carbon Metabolism Pathways
Central carbon metabolism, which includes pathways like the Krebs (or tricarboxylic acid, TCA) cycle, is fundamental to energy production and biosynthesis in all known life forms. A central tenet of the "metabolism-first" hypothesis for the origin of life is that these complex enzymatic pathways evolved from earlier, non-enzymatic reaction networks that were catalyzed by minerals and metal ions present on the early Earth.
Research has successfully demonstrated that many of the core reactions of central carbon metabolism can occur without the presence of enzymes under plausible prebiotic conditions. These non-enzymatic analogues provide a proof-of-concept for the gradual evolution of metabolic cycles. For instance, studies have shown that a network of reactions resembling the reverse Krebs cycle can be initiated from simple precursors like glyoxylate and pyruvate in the presence of metal ions. nih.gov
The catalytic activity of metal ions is crucial in these non-enzymatic pathways. They can act as Lewis acids, facilitating bond formation and cleavage, and can also participate in redox reactions. While much of the research has focused on transition metals due to their versatile catalytic properties, the potential role of alkali metals like lithium is also being considered.
A key type of reaction in the formation of larger organic molecules from smaller precursors is the aldol (B89426) reaction, which involves the formation of a carbon-carbon bond. Studies have shown that amino acid-Lewis acid salts, including lithium prolinate, can catalyze aldol reactions under aqueous conditions. researchgate.net This suggests a potential role for lithium ions in facilitating the C-C bond formation necessary for building the carbon skeletons of early biomolecules. The table below summarizes key findings related to the catalytic potential of metal-proline complexes in prebiotic aldol reactions.
| Catalyst System | Reactants | Key Products | Significance in Prebiotic Chemistry | Reference |
|---|---|---|---|---|
| Zinc-proline complex | Glycolaldehyde and Glyceraldehyde | Pentoses (including Ribose) | Demonstrates a plausible non-enzymatic pathway to essential sugars for RNA. | researchgate.net |
| Lithium prolinate salt | Generic Aldehydes/Ketones | Aldol addition products | Highlights the potential catalytic role of lithium in prebiotic C-C bond formation. | researchgate.net |
The involvement of lithium ions in catalyzing C-C bond formation is a significant finding, as it suggests that this lightweight and cosmically abundant element could have played a role in the synthesis of the organic molecules that ultimately led to the emergence of life. wikipedia.org Theoretical studies have also proposed lithium-catalyzed C-C coupling reactions, further supporting its potential role in prebiotic organic synthesis. nih.govnih.gov The table below outlines theoretical findings on lithium-catalyzed C-C bond formation.
| Reaction | Proposed Catalyst | Key Finding | Theoretical Method | Reference |
|---|---|---|---|---|
| Benzene to Biphenyl Coupling | Lithium anion (Li⁻) | The reaction can occur spontaneously without an activation barrier. | Ab initio and direct ab initio molecular dynamics (AIMD) calculations | nih.govnih.gov |
Future Research Trajectories and Interdisciplinary Outlook for Lithium;2 Hydroxy 2 Oxoacetate
Exploration of Novel Synthetic Strategies and Functionalization of Glyoxylate-Based Polymers
The development of glyoxylate-based polymers, particularly polyglyoxylates, has established a foundation for creating materials with tunable properties and stimulus-responsive degradation. researchgate.netacs.org These polymers are often synthesized from accessible monomers like ethyl glyoxylate (B1226380) and can be designed as "self-immolative" materials that depolymerize in response to specific triggers. researchgate.netacs.org Future research is steering towards more sophisticated synthetic methodologies and functionalization to expand their applicability.
A primary research goal is the diversification of monomers beyond simple alkyl glyoxylates. A general synthetic approach from corresponding diesters of fumaric or maleic acid has been proposed, opening the door to monomers like methyl, n-butyl, and benzyl (B1604629) glyoxylates. google.com The polymerization of these varied monomers can yield materials with a range of physical properties, from glassy solids to rubber-like substances. google.com
Furthermore, the strategic use of catalysts and end-capping agents is crucial for controlling polymer architecture and responsiveness. proquest.com Amine-catalyzed polymerization is a key area of study, with investigations into various end-capping reagents to stabilize the polymers. proquest.com The synthesis of block copolymers, such as poly(lactic acid)-b-poly(ethyl glyoxylate), represents a significant advance, creating materials with distinct microphase separation and degradation behaviors under different conditions. proquest.com Future work will likely focus on incorporating lithium ions, either as part of the initiator, catalyst, or as a counter-ion to functional groups on the polymer backbone. This could impart novel electrochemical properties, leading to ion-conductive or electro-responsive materials.
| Monomer | Catalyst System (Example) | End-Cap (Example) | Resulting Polymer | Key Property |
| Ethyl Glyoxylate | Triethylamine / Alcohol Initiator | 6-nitroveratryl carbonate | Poly(ethyl glyoxylate) | Photo-responsive, Self-immolative acs.org |
| Methyl Glyoxylate | Anionic Polymerization | - | Poly(methyl glyoxylate) | Biodegradable, Glassy Solid google.com |
| n-Butyl Glyoxylate | Anionic Polymerization | - | Poly(n-butyl glyoxylate) | Tunable physical properties google.com |
| Benzyl Glyoxylate | Anionic Polymerization | Benzyl Chloroformate | Poly(benzyl glyoxylate) | Varied degradation kinetics google.com |
This table presents examples of monomer and synthesis components for glyoxylate-based polymers.
The functionalization of these polymers into complex architectures, such as star-shaped self-immolative polymers, is another promising frontier. acs.org These structures can be incorporated into nanoparticles that respond to specific biological cues, like changes in pH. acs.org The exploration of novel synthetic strategies will be critical to realizing the full potential of these advanced polymeric systems.
Advanced Time-Resolved Spectroscopic and Structural Studies of Reaction Intermediates
Understanding the mechanisms that govern the polymerization of glyoxylates and the function of resulting materials requires sophisticated analytical techniques. While current research has successfully characterized the final polymer products, a significant gap exists in the direct observation and characterization of transient reaction intermediates. Future research must pivot towards advanced, time-resolved spectroscopic methods to capture the kinetics and structural evolution of these systems in real-time.
Techniques such as time-resolved Nuclear Magnetic Resonance (NMR), transient absorption spectroscopy, and stopped-flow Fourier-transform infrared (FTIR) spectroscopy could provide invaluable insights into the polymerization process. These methods can elucidate the role of catalysts, the mechanism of chain propagation, and the dynamics of end-capping reactions. Specifically, studying the interaction of lithium ions with the glyoxylate monomer and the growing polymer chain is crucial. Spectroscopic analysis could reveal the coordination environment of the lithium ion and its influence on the reactivity of the carbonyl groups, which is fundamental to controlling the polymerization.
For structural analysis of intermediates and the final polymer architecture, a combination of techniques will be necessary. Advanced mass spectrometry techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for identifying and quantifying metabolites and degradation products in complex biological samples. creative-proteomics.com High-resolution mass spectrometry (HR-MS) can provide comprehensive metabolite profiling, while ion mobility mass spectrometry (IM-MS) adds another dimension of separation for complex mixtures. creative-proteomics.com For targeted quantitative analysis of specific intermediates, triple quadrupole mass spectrometry (QqQ MS) offers high sensitivity and selectivity. creative-proteomics.com Applying these powerful analytical tools will be indispensable for understanding the intricate reaction pathways of lithium glyoxylate systems.
Development of Integrated Computational-Experimental Frameworks for Rational Design
The rational design of new materials based on lithium and glyoxylate requires a synergistic approach that combines computational modeling with experimental validation. The field of materials science, particularly in the context of lithium-ion batteries, has demonstrated the power of such integrated frameworks. rsc.orgscispace.com Computational methods can predict key properties and guide experimental efforts, accelerating the discovery and optimization of novel materials. scispace.com
Future research should focus on developing robust computational models for lithium glyoxylate systems. Using first-principles calculations, such as Density Functional Theory (DFT), researchers can investigate the electronic structure, bonding, and reactivity of lithium glyoxylate monomers and oligomers. scispace.com These calculations can predict how the presence of the lithium ion affects the stability of reaction intermediates and the energy barriers for polymerization. Furthermore, machine learning interatomic potentials (MLIPs) are emerging as a powerful tool to study diffusion and conduction properties in lithium-containing materials with an accuracy approaching DFT but at a fraction of the computational cost. nih.govmsu.edu
This computational-experimental loop would function as follows:
Computational Prediction: Theoretical models predict the structures and properties (e.g., ion conductivity, thermal stability, degradation profile) of novel glyoxylate-based polymers functionalized with lithium.
Targeted Synthesis: Guided by computational predictions, experimental efforts focus on synthesizing the most promising candidate materials.
Experimental Characterization: The synthesized materials are thoroughly characterized using spectroscopic, thermal, and electrochemical techniques.
Model Refinement: Experimental results are used to validate and refine the computational models, improving their predictive power for the next cycle of design.
This integrated approach will be crucial for designing materials with tailored properties, such as solid polymer electrolytes for next-generation batteries or precisely controlled self-immolative materials for drug delivery.
| Technique | Application in Lithium Glyoxylate Research | Expected Outcome |
| Density Functional Theory (DFT) | Predicting electronic structure, reaction energies, and stability of monomers and intermediates. | Understanding of reaction mechanisms and material stability. scispace.com |
| Molecular Dynamics (MD) | Simulating polymer chain dynamics, ion transport, and degradation processes. | Insights into macroscopic properties like ion conductivity and material lifetime. |
| Machine Learning Interatomic Potentials (MLIP) | High-throughput screening of compositions and predicting diffusion properties. | Accelerated discovery of materials with optimal ion transport characteristics. nih.gov |
| Experimental Synthesis & Characterization | Validating computational predictions and providing feedback for model refinement. | Realization of novel materials with targeted functionalities. |
This table outlines a proposed integrated framework for the rational design of lithium glyoxylate-based materials.
Deeper Investigation into Specific Biochemical and Prebiotic Roles of Lithium Glyoxylate Interactions
Glyoxylate is a molecule of significant interest in both biochemistry and prebiotic chemistry. It is a central component of the glyoxylate cycle, an anabolic pathway that allows organisms like plants and bacteria to synthesize carbohydrates from two-carbon compounds such as acetate (B1210297). wikipedia.orglecturio.com In the context of the origin of life, glyoxylate is considered a plausible prebiotic molecule that could have been a precursor to key biomolecules. nasa.govnih.gov Research has shown that glyoxylate can form acetal (B89532) linkages with nucleosides under plausible prebiotic conditions, creating a backbone structure analogous to that of RNA. nih.gov
A critical aspect of these prebiotic reactions is the presence of metal ions, with studies often highlighting the role of Mg2+. nih.gov A significant future research trajectory is the investigation of the specific role lithium ions could have played in these processes. Could lithium glyoxylate have offered unique catalytic or structural advantages in a prebiotic world? Exploring the interaction of lithium with glyoxylate and other prebiotic molecules under simulated early Earth conditions could reveal novel pathways for the emergence of complex biomolecules.
In biochemistry, the glyoxylate cycle's role in metabolism and its connection to pathogenesis in some microbes are well-established. wikipedia.orgnih.gov The cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon for biosynthesis. libretexts.orgnih.gov Future investigations could explore the potential influence of lithium ions on the key enzymes of the glyoxylate cycle, such as isocitrate lyase and malate (B86768) synthase. nih.gov Understanding if and how lithium modulates this metabolic pathway could have implications for microbiology and biotechnology, potentially leading to new strategies for controlling microbial growth or enhancing the bioproduction of valuable chemicals. nih.gov
Development of Advanced Materials Incorporating Glyoxylate-Derived Polymers for Emerging Technologies
The unique properties of glyoxylate-derived polymers, particularly their capacity for controlled, end-to-end depolymerization, make them highly attractive for a range of emerging technologies. researchgate.netacs.org These "self-immolative" polymers are being explored for applications in drug delivery, sensors, and the development of environmentally benign plastics. researchgate.netproquest.comacs.org
A key future direction is the incorporation of lithium into these polymer systems to create advanced functional materials. One of the most compelling applications is in the field of energy storage. The development of solid-state batteries requires solid electrolytes with high lithium-ion conductivity and good chemical stability. msu.edu Glyoxylate-based polymers functionalized with lithium salts could potentially serve as novel solid polymer electrolytes. Such materials would combine the inherent degradability of the polyglyoxylate backbone—offering a pathway to more sustainable battery technologies—with the necessary ion transport properties.
Beyond batteries, lithium-functionalized glyoxylate polymers could find use in smart materials and sensors. The depolymerization of these polymers could be triggered by electrochemical stimuli, where the presence or transport of lithium ions initiates the degradation process. This could be harnessed to create responsive coatings, actuators, or sensors that signal the presence of specific chemical or electrical cues. The development of block copolymers containing a self-immolative poly(ethyl glyoxylate) block already points toward their use in stimuli-responsive nanoparticles, and the addition of lithium could add another layer of functionality to these systems. google.com The convergence of polymer chemistry, materials science, and electrochemistry in this area promises a new generation of advanced, responsive, and degradable materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
